

# Application Notes and Protocols: NMR Spectroscopy of Ethane, 1,1-di-o-tolyl-

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Compound of Interest		
Compound Name:	Ethane, 1,1-di-o-tolyl-	
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These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of **Ethane, 1,1-di-o-tolyl-**, a non-commercially available symmetrical 1,1-diarylethane. Due to the absence of direct experimental spectral data in publicly available literature, this document presents predicted <sup>1</sup>H and <sup>13</sup>C NMR data based on established computational methods and analysis of structurally similar compounds. Furthermore, a feasible synthetic protocol for the preparation of **Ethane, 1,1-di-o-tolyl-** is proposed, enabling researchers to synthesize and empirically validate the spectral characteristics outlined herein.

### Introduction

1,1-Diarylethanes are significant structural motifs in medicinal chemistry, often contributing to the biological activity of various compounds.[1][2] The specific isomer, **Ethane**, **1,1-di-o-tolyl-**, presents a unique substitution pattern with both tolyl groups attached to the same carbon atom, leading to distinct steric and electronic environments that are reflected in its NMR spectrum. Understanding the NMR characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

# **Predicted NMR Spectral Data**

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Ethane**, **1,1-di-o-tolyl-**. These predictions are derived from a combination of Density Functional Theory



(DFT) calculations, machine learning models, and empirical data from analogous structures.[3] [4][5][6] The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **Ethane**, **1,1-di-o-tolyl-** (in CDCl<sub>3</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH (methine)	4.2 - 4.4	Quartet	~7.2
CH₃ (ethane)	1.6 - 1.8	Doublet	~7.2
CH₃ (tolyl)	2.2 - 2.4	Singlet	-
Ar-H (aromatic)	7.0 - 7.3	Multiplet	-

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **Ethane**, **1,1-di-o-tolyl-** (in CDCl<sub>3</sub>)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
CH (methine)	45 - 50
CH₃ (ethane)	20 - 25
CH <sub>3</sub> (tolyl)	19 - 22
Ar-C (quaternary, C1')	140 - 145
Ar-C (quaternary, C2')	135 - 140
Ar-CH	125 - 131

# **Experimental Protocols**

While direct experimental data for **Ethane, 1,1-di-o-tolyl-** is not readily available, a plausible synthetic route and a general NMR acquisition protocol are provided below.

## Proposed Synthesis of Ethane, 1,1-di-o-tolyl-

A potential synthetic route to **Ethane**, **1,1-di-o-tolyl-** involves the Friedel-Crafts alkylation of toluene with **1,1-dichloroethane**.[7][8] This reaction typically requires a Lewis acid catalyst,



such as anhydrous aluminum chloride (AlCl<sub>3</sub>).

#### Materials:

- Toluene (excess)
- 1,1-Dichloroethane
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
- Dichloromethane (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- · Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.



- Add a solution of 1,1-dichloroethane in toluene dropwise from the dropping funnel to the stirred suspension of aluminum chloride. Maintain the temperature at 0-5 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

## **NMR Sample Preparation and Data Acquisition**

#### Sample Preparation:

- Accurately weigh 5-10 mg of the purified Ethane, 1,1-di-o-tolyl- for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
  containing 0.03% (v/v) TMS in a clean, dry NMR tube.
- Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

#### NMR Data Acquisition:

• Spectrometer: A 400 MHz (or higher) NMR spectrometer.



#### • ¹H NMR:

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

• Number of Scans: 16-64.

• Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

#### • 13C NMR:

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: -10 to 220 ppm.

#### Data Processing:

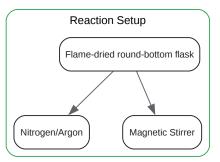
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the <sup>1</sup>H NMR spectrum.
- Perform peak picking for both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

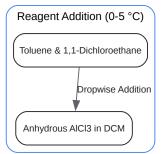
## **Visualizations**

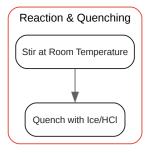


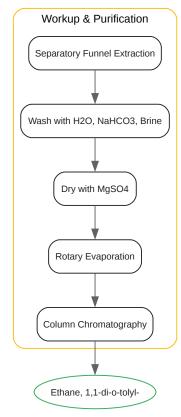
The following diagrams illustrate the proposed synthesis workflow and the molecular structure with predicted NMR correlations.

Synthesis Workflow for Ethane, 1,1-di-o-tolyl-











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Caption: Proposed workflow for the synthesis of **Ethane**, **1,1-di-o-tolyl-**.

Caption: Molecular structure and predicted NMR correlations for Ethane, 1,1-di-o-tolyl-.

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